molecular formula C16H15N3O2S2 B2722635 4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide CAS No. 1286727-59-0

4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide

Cat. No. B2722635
CAS RN: 1286727-59-0
M. Wt: 345.44
InChI Key: JQDRZYKUBHYDSQ-UHFFFAOYSA-N
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Description

4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide, also known as AMTICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the isothiazole family, which is known for its diverse range of biological activities. In

Scientific Research Applications

4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways involved in cell growth and survival. Specifically, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide has several advantages for use in lab experiments. It is a highly pure and stable compound that can be synthesized in high yields. Additionally, it has potent anti-cancer and neuroprotective properties, making it a valuable tool for studying these diseases. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life and can be difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide. One area of research is to further elucidate its mechanism of action and identify specific targets for its anti-cancer and neuroprotective effects. Additionally, future studies could explore the potential use of this compound in combination with other drugs for the treatment of cancer and neurological disorders. Finally, there is a need for more in vivo studies to better understand the pharmacokinetics and pharmacodynamics of this compound.

Synthesis Methods

The synthesis of 4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)isothiazole-5-carboxamide involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxaldehyde to form the intermediate compound, 4-methoxyphenylthiophene-2-carboxaldehyde. This intermediate is then reacted with thiosemicarbazide to produce the final product, this compound. The synthesis of this compound has been optimized to ensure high yields and purity, making it a valuable compound for scientific research.

properties

IUPAC Name

4-amino-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-21-11-6-4-10(5-7-11)14-13(17)15(23-19-14)16(20)18-9-12-3-2-8-22-12/h2-8H,9,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDRZYKUBHYDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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